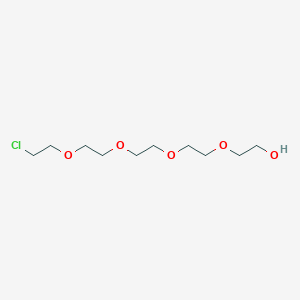

14-chloro-3,6,9,12-tetraoxatetradecan-1-ol

Description

Contextualization of Poly(ethylene glycol) Derivatives in Modern Organic Synthesis

Poly(ethylene glycol) derivatives are integral to contemporary organic synthesis. globethesis.com Their solubility in both aqueous and organic media, coupled with their general lack of toxicity, makes them highly desirable. researchgate.net In synthetic applications, PEG chains can act as soluble supports for catalysts and reagents, simplifying purification processes. globethesis.com The terminal hydroxyl groups of PEGs are readily modifiable, enabling the attachment of a wide array of functional groups and facilitating the construction of complex molecular architectures like block copolymers. researchgate.netacs.org PEG has also been effectively used as a reusable solvent medium for certain chemical reactions, such as the Heck reaction. acs.org

Significance of Functionalized Polyether Scaffolds in Chemical Research

Functionalized polyether scaffolds are critical to progress in diverse areas, including materials science and medicinal chemistry. By attaching specific chemical moieties to the polyether backbone, researchers can design molecules with tailored properties. nih.govroyalsocietypublishing.org For example, these scaffolds are fundamental in creating drug delivery systems where the polyether chain can improve the solubility and stability of a conjugated drug. researchgate.netchemimpex.com In materials science, these functionalized polymers are employed in the development of hydrogels, specialized coatings, and nanoparticles. researchgate.netnews-medical.net The ability to create bifunctional polyethers, with distinct reactive groups at each end, allows for the synthesis of well-defined macromolecular structures such as block copolymers and dendrimers. specificpolymers.com

Rationale for Comprehensive Investigation of 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol

The compound this compound is a derivative of tetraethylene glycol and presents a compelling subject for detailed study due to its distinct bifunctionality. chemicalbook.comchemspider.com It possesses a terminal hydroxyl (-OH) group and a terminal chloro (-Cl) group, which offer different reactivities. This "orthogonal" nature allows for selective and controlled chemical modifications at either end of the molecule. This characteristic makes it an invaluable building block for synthesizing more intricate structures, including amphiphilic block copolymers and specialized linkers for bioconjugation. bldpharm.com Its structure is foundational for creating more complex derivatives, such as those where the chloro-group is replaced by an azide (B81097) to participate in "click chemistry". chemimpex.com

Overview of Research Trajectories and Objectives

The primary research interest in this compound lies in exploiting its dual functionality to construct novel molecules and materials. Key areas of investigation include:

Synthesis of Amphiphilic Molecules: The hydrophilic polyether chain can be paired with a hydrophobic group attached at one of the termini to create surfactants and other self-assembling systems.

Development of Novel Polymer Architectures: The compound can act as an initiator or monomer in polymerization reactions, leading to the formation of block copolymers with customized properties. specificpolymers.com

Bioconjugation and Surface Modification: The terminal functional groups are ideal for attaching the molecule to surfaces or to bioactive agents, thereby modifying the properties of the substrate or the therapeutic profile of the agent. nih.govroyalsocietypublishing.org

Intermediate for Further Functionalization: It serves as a precursor for other bifunctional linkers, for instance, by converting the chloro group to an azide, making it suitable for click chemistry applications. sigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZHWIUWDFAXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265072 | |

| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-67-1 | |

| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 14 Chloro 3,6,9,12 Tetraoxatetradecan 1 Ol

Established Synthetic Routes from Precursor Alcohols or Halides

The synthesis of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol can be achieved through several well-established pathways, typically originating from tetraethylene glycol, a symmetrical diol. These methods rely on the selective functionalization of one of the two terminal hydroxyl groups.

Monotosylation and Halogenation Approaches

A common and reliable two-step strategy for preparing asymmetrically functionalized glycols involves the introduction of a sulfonate ester, such as a tosylate, which serves as an excellent leaving group for subsequent nucleophilic substitution.

First, the monotosylation of a symmetrical diol like tetraethylene glycol is performed. This requires carefully controlled reaction conditions to favor the formation of the mono-substituted product over the di-substituted byproduct. Common methods involve reacting tetraethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. jchemlett.com The choice of base and solvent system can influence the reaction's selectivity and yield. rsc.orgprepchem.com For instance, procedures have been developed using sodium hydroxide (B78521) in a tetrahydrofuran (B95107) (THF)/water mixture at low temperatures or using pyridine (B92270) as both a base and a solvent. jchemlett.comrsc.orgprepchem.com

| Reagents | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| Tetraethylene glycol, p-Toluenesulfonyl chloride, Sodium hydroxide | THF/Water | 0°C, 2 hours | 90.1% | rsc.org |

| Tetraethylene glycol, p-Toluenesulfonyl chloride, Pyridine | Methylene (B1212753) chloride | 0°C to Room Temp, 5 hours | Not specified | prepchem.com |

| Tetraethylene glycol, Tosyl chloride, Pyridine | Pyridine | Ice bath, 3 hours | High | jchemlett.com |

Once the tetraethylene glycol monotosylate is isolated, the tosyl group is displaced by a chloride ion in a nucleophilic substitution reaction. This is typically achieved by reacting the monotosylate with a source of chloride ions, such as sodium chloride or lithium chloride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The tosylate group's ability to be converted to various functionalities, such as azides and thiols, is well-documented and follows the same chemical principle. mdpi.commdpi.com

Etherification Strategies for Polyether Chain Assembly

Instead of modifying a pre-existing tetraethylene glycol molecule, the polyether chain of this compound can be constructed from smaller units using etherification reactions.

The Williamson ether synthesis is a foundational method for forming ether linkages. This approach can be adapted to build the polyether backbone in a stepwise fashion. For more controlled synthesis and to ensure high purity and monodispersity, solid-phase synthesis has been employed. nih.gov This technique involves anchoring a monomer to a solid support, such as a Wang resin, and sequentially adding other monomer units. nih.gov The synthetic cycle typically consists of deprotonation, a Williamson ether formation (coupling) step, and a deprotection step to allow for the next monomer addition. nih.gov This method avoids the need for extensive chromatographic purification after each step. nih.gov

Another major industrial route for creating polyether chains is the anionic ring-opening polymerization of ethylene (B1197577) oxide. In this process, an initiator, such as an alcohol, is used to start the polymerization, with ethylene oxide units being added sequentially to grow the chain. google.com By controlling the stoichiometry of the initiator to the monomer, the average chain length of the resulting polyethylene (B3416737) glycol can be managed.

Terminal Alcohol Functionalization Methods

The most direct route to this compound involves the selective monochlorination of one of the terminal hydroxyl groups of tetraethylene glycol. This requires a reagent that can convert an alcohol to a chloride under conditions that minimize the formation of the dichloro- species. A reported method for this transformation involves reacting tetraethylene glycol with thionyl chloride in a suitable solvent like toluene (B28343). scripps.edu Careful control over the stoichiometry and reaction conditions is essential to achieve a high yield of the desired mono-chlorinated product. scripps.edu

Exploration of Novel Synthetic Pathways

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of functionalized polyethylene glycols.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. Several novel approaches align with these goals.

Enzymatic catalysis offers a highly selective and green alternative to traditional chemical methods. nih.govduke.edu Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the functionalization of polyethylene glycols under mild, often solvent-free, conditions. nih.govduke.eduexpresspolymlett.com While studies have highlighted the synthesis of halo-ester and amine-functionalized PEGs, the underlying principle of using biocatalysts demonstrates a promising green route for producing various PEG derivatives. nih.govexpresspolymlett.com

Another significant advancement is the use of mechanochemistry, where reactions are conducted by grinding solid reactants together, often without the need for bulk solvents. nih.gov This solid-state approach has been successfully applied to the functionalization of PEG, affording derivatives with tosyl, bromide, and other functionalities in high yields and with short reaction times. nih.gov This method is advantageous as it eliminates the need for potentially hazardous solvents and can prevent side reactions like polymer chain oligomerization. nih.gov

| Desired Functionality | Reagents | Reaction Time | Yield |

|---|---|---|---|

| Tosyl | PEG, TsCl, K₂CO₃ | 60 min | Quantitative |

| Bromide | PEG, PPh₃, CBr₄ | 90 min | 90% |

| Thiol | PEG-Br, Thiourea, NaOH | 45 min | 90% |

| Carboxylic Acid | PEG-Br, Bromoacetic acid, NaOH | 45 min | Quantitative |

| Amine | PEG-OMs, NaN₃ then PPh₃ | 90 min | Good |

Furthermore, polyethylene glycol itself can be used as a recyclable, non-volatile, and non-toxic reaction medium, replacing traditional volatile organic compounds (VOCs). rsc.orgacs.org

Catalytic Approaches for Selective Functionalization

The use of catalysts is central to achieving high selectivity and efficiency in the synthesis of asymmetrically functionalized molecules.

As mentioned, enzyme catalysis provides an excellent method for selective reactions under mild conditions. mdpi.com The enzyme CALB, for example, can facilitate stepwise reactions on tetraethylene glycol, allowing for the isolation of the mono-functionalized product. mdpi.com

In non-enzymatic approaches, catalytic systems have been developed to improve the selectivity of traditional reactions. For the crucial monotosylation step, the use of silver oxide with a catalytic amount of potassium iodide has been reported to enable the selective modification of symmetrical diols. mdpi.commdpi.com This catalytic approach avoids the need for large excesses of the diol or harsh conditions, representing an improvement in efficiency and atom economy. mdpi.com

Flow Chemistry Techniques for Scalable Synthesis

The transition from batch to continuous flow processing for the synthesis of specialty chemicals like this compound offers significant advantages in terms of safety, reproducibility, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often challenging in large-scale batch reactors.

For a Williamson ether synthesis approach to the target molecule, a flow reactor setup would typically involve two inlet streams. One stream would contain the deprotonated alcohol (alkoxide), and the second would carry the alkylating agent. The use of microreactors or packed-bed reactors can enhance mixing and heat transfer, leading to more uniform reaction conditions and potentially higher yields and purity. The reaction rate in continuous flow can be increased by operating at elevated temperatures and pressures, which also helps to maintain a single phase and improve reaction kinetics. The reduced reaction volume at any given time in a flow system inherently enhances safety, a crucial factor when dealing with potentially exothermic reactions or reactive intermediates.

Similarly, the selective chlorination of a diol in a continuous flow process can offer better control over the reaction, minimizing the formation of the dichloro byproduct. A three-step continuous flow oxidation of alcohols has been demonstrated, which involves the generation of the oxidizing agent in-situ, followed by the reaction with the alcohol. This approach can be adapted for chlorination, providing a safer and more efficient process.

The scalability of a flow process can be achieved either by increasing the size of the reactor and flow rates or by "numbering-up," where multiple reactors are run in parallel. This modularity provides flexibility in production scale without the need for complete process redesign.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the stoichiometry and purity of the reagents.

Solvent Effects and Reaction Kinetics

The solvent plays a critical role in the Williamson ether synthesis, influencing the solubility of the reactants and the nucleophilicity of the alkoxide. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic and available for reaction.

In a study on the Williamson ether synthesis of a related poly(ethylene glycol) derivative, dioxane was found to be a superior solvent compared to others, leading to higher conversion rates. The choice of solvent can significantly impact the regioselectivity of the reaction, with different solvents favoring O-alkylation over potential C-alkylation side reactions. For instance, in one study, the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile, while it was 72:28 in methanol, highlighting the profound effect of the solvent on the reaction outcome. google.com

The following table, derived from analogous Williamson ether synthesis reactions, illustrates the impact of solvent choice on reaction yield.

| Base | Solvent | Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

For the chlorination reaction, the solvent must be inert to the chlorinating agent. Dichloromethane is a common choice for reactions involving thionyl chloride. researchgate.net The solubility of chlorinated polyethylene, a related polymer, is enhanced in solvents like toluene and xylene.

Temperature and Pressure Control

Temperature is a critical parameter that directly influences the rate of both the Williamson ether synthesis and chlorination reactions. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as elimination in the Williamson synthesis or the formation of byproducts in chlorination. researchgate.net For the synthesis of chloro-terminated polyethylene glycol, suitable reaction temperatures were found to be in the range of 35-45°C to ensure a high yield. google.com

In flow chemistry, the ability to operate at temperatures above the solvent's boiling point under atmospheric pressure is a significant advantage, as the system can be pressurized. This allows for faster reaction rates in a controlled manner. For instance, in a continuous flow reductive etherification, the yield of the desired product was optimized at 70°C. nih.gov

The effect of temperature on yield in a continuous flow process for a related etherification is summarized in the table below.

| Temperature (°C) | Yield (%) |

| 40 | 37 |

| 70 | 45 |

| 90 | 42 |

| 100 | 39 |

Pressure control in flow chemistry is primarily used to maintain the solvent in a liquid state at elevated temperatures and to handle gaseous reagents or byproducts safely.

Reagent Stoichiometry and Purity Control

The molar ratio of the reactants is a crucial factor in achieving a high yield of the desired product and minimizing waste. In the synthesis of chloro-terminated polyethylene glycol, a molar feeding ratio of 6:6:1 for thionyl chloride, pyridine, and polyethylene glycol resulted in the complete conversion of the starting material. google.com For the preparation of organic chlorides using thionyl chloride, a molar ratio of thionyl chloride to the alcohol's hydroxyl groups of 1 to 1.2 is often preferred.

In flow chemistry, stoichiometry is precisely controlled by the relative flow rates of the reagent streams. This allows for the fine-tuning of the reaction and can be a key parameter in process optimization.

The purity of the starting materials is paramount to prevent side reactions and to ensure the formation of a clean product. Impurities in the starting diol or the chlorinating agent can lead to the formation of undesired byproducts that may be difficult to remove.

The following table illustrates the effect of reagent stoichiometry on the conversion of the starting alcohol in a chlorination reaction.

| Molar Ratio (Thionyl Chloride : Pyridine : PEG) | PEG Conversion (%) |

| 6 : 6 : 1 | 100 |

Chemical Reactivity and Transformation Studies of 14 Chloro 3,6,9,12 Tetraoxatetradecan 1 Ol

Nucleophilic Substitution Reactions at the Terminal Chloro Moiety

The terminal alkyl chloride in 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, transforming the chloro-terminated end of the molecule. The general principle of these reactions involves the displacement of the chloride ion by a nucleophile.

Replacement by Oxygen Nucleophiles

The chloro group can be displaced by oxygen-based nucleophiles, such as alkoxides or phenoxides, to form ethers. This reaction, a variation of the Williamson ether synthesis, is fundamental in modifying the terminal end of the oligo(ethylene glycol) chain. For instance, the reaction with a phenoxide would yield a phenyl ether derivative. While specific studies on this compound are not abundant in publicly available literature, the reactivity of analogous chloro-terminated polyethylene (B3416737) glycol (PEG) compounds is well-documented. For example, the reaction of chloro-terminated PEGs with alcoholic or phenolic hydroxyl groups in the presence of a base leads to the formation of the corresponding ether.

In a related context, monofunctionalized oligo(ethylene glycols) can be synthesized through methods that imply the formation of an ether linkage. One such method involves the ring-opening of a macrocyclic sulfate (B86663) by a nucleophile, followed by hydrolysis, which can yield monobenzylated tetraethylene glycol. acs.org This underscores the feasibility of forming ether bonds at the terminus of an oligo(ethylene glycol) chain.

Replacement by Nitrogen Nucleophiles (e.g., azide)

The substitution of the terminal chlorine by nitrogen nucleophiles is a well-established transformation for chloro-terminated oligo(ethylene glycols). A particularly common and useful reaction is the substitution with sodium azide (B81097) (NaN₃) to produce the corresponding azido-terminated compound, 14-azido-3,6,9,12-tetraoxatetradecan-1-ol. This azide derivative is a key intermediate for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which are widely used for bioconjugation. mdpi.comeurjchem.com

The synthesis of organic azides from various halogenated substrates is efficiently promoted in polyethylene glycol (PEG) 400 as a reaction medium, highlighting the compatibility of the PEG backbone with this type of nucleophilic substitution. researchgate.net The reaction of chloro-terminated PEG with amines is also a viable pathway to introduce nitrogen-containing functional groups. For example, chloro-terminated PEGs have been shown to react with diamines under basic conditions. researchgate.net Furthermore, sequential nucleophilic substitutions on PEG brushes have been demonstrated using sodium azide and propargylamine, indicating the versatility of nitrogen nucleophiles in displacing terminal halides. nih.gov

Table 1: Examples of Nucleophilic Substitution by Nitrogen Nucleophiles on Related PEG Compounds

| Starting Material | Nucleophile | Product | Application of Product | Reference |

| Chloro-terminated PEG | Sodium Azide | Azido-terminated PEG | Click Chemistry, Bioconjugation | mdpi.comeurjchem.comresearchgate.net |

| Chloro-terminated PEG | (1R, 2R)-1,2-diphenylethane-1,2-diamine | Diamine-functionalized PEG | Ligand Synthesis | researchgate.net |

| Halide-terminated PEG brush | Propargylamine | Alkyne-terminated PEG brush | Orthogonal Bioconjugation | nih.gov |

| Halide-terminated PEG brush | Ethanolamine | Hydroxy-terminated PEG brush | Passivation of reactive sites | nih.gov |

Replacement by Sulfur and Carbon Nucleophiles

The terminal chloro group can also be substituted by sulfur and carbon nucleophiles, although specific examples for this compound are not extensively detailed in the literature. The reaction with sulfur nucleophiles, such as thiols (in the form of their conjugate base, thiolates) or sodium hydrosulfide, would lead to the formation of thioethers or a terminal thiol group, respectively. The synthesis of thiol-functionalized tetraethylene glycol has been achieved through enzyme-catalyzed transesterification with methyl 3-mercaptopropionate, which, while not a direct substitution on the chloro-compound, demonstrates the introduction of sulfur moieties onto a tetraethylene glycol backbone. mdpi.comresearchgate.net

Reactions with carbon nucleophiles, such as cyanide or enolates, would result in the formation of a new carbon-carbon bond, extending the carbon chain of the molecule. The use of poly(ethylene glycol)-graft copolymers as phase-transfer catalysts in alkylation reactions with carbon nucleophiles suggests the compatibility of the PEG structure in such reaction environments. acs.org

Reactions Involving the Terminal Hydroxyl Group

The primary hydroxyl group at the other end of the this compound molecule offers another site for chemical modification, which can be addressed independently of the chloro group.

Esterification and Etherification

The terminal hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a coupling agent. For example, the esterification of polyethylene glycols with carboxylic acids is a known process, sometimes performed in the presence of an adsorbent like activated carbon to improve product color. google.com Enzyme catalysis, for instance with Candida antarctica Lipase (B570770) B (CALB), has been employed for the transesterification of alkyl halo-esters with PEGs, showcasing a green chemistry approach to forming ester linkages. nih.gov

Etherification of the hydroxyl group can be achieved by reaction with an alkyl halide under basic conditions (Williamson ether synthesis). For instance, the reaction with benzyl (B1604629) bromide in the presence of a base would yield a benzyl ether.

Table 2: Examples of Reactions at the Hydroxyl Terminus of Related PEG Compounds

| PEG Derivative | Reagent | Reaction Type | Product | Reference |

| Polyethylene Glycols | Carboxylic Acids | Esterification | Polyethylene Glycol Esters | google.com |

| Tetraethylene Glycol Monobenzyl Ether | Alkyl Halo-esters | Transesterification (Enzymatic) | Halo-ester-functionalized PEGs | nih.gov |

| Allyl-terminated PEG | Succinic Anhydride | Esterification | Carboxylic acid-terminated PEG | researchgate.net |

| Oligo(poly(ethylene glycol) fumarate) | 4-Nitrophenyl Chloroformate | Activation for Amidation | NPC-activated OPF | nih.gov |

Oxidation Reactions

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of glycols has been studied, and a kinetic and mechanistic investigation of the oxidation of tetraethylene glycol by ditelluratocuprate(III) in an alkaline medium has been reported. eurjchem.com The formation of 14-azido-3,6,9,12-tetraoxatetradecanoic acid from the corresponding alcohol (after substitution of the chloro group with azide) is a clear indication that the terminal hydroxyl group can be successfully oxidized to a carboxylic acid. This transformation is crucial for creating bifunctional linkers with a terminal carboxylic acid for conjugation to amine-containing molecules.

Reactivity of the Polyether Backbone

The backbone of this compound consists of repeating ethylene (B1197577) oxide units, forming a polyether chain. The stability and reactivity of these ether linkages are critical to the compound's utility in various applications.

Oxidative Stability Investigations

While resistant to hydrolysis, the polyether backbone is susceptible to oxidative degradation. researchgate.netbohrium.com This degradation can be initiated by exposure to molecular oxygen (auto-oxidation), elevated temperatures, or oxidizing agents. korea.ac.krmdpi.com Research on the oxidative degradation of PEG, a close structural analog, provides significant insight into the stability of this compound.

Studies have shown that the protons on the α-carbon atoms next to the ether oxygens are labile, making this position susceptible to radical-initiated oxidation. mdpi.com The degradation process is believed to proceed via a radical chain mechanism, leading to the formation of hydroperoxide intermediates. bohrium.com These intermediates can then decompose, causing chain scission of the C-O and C-C bonds. bohrium.com

The primary products of PEG oxidative degradation include formaldehyde (B43269) and formic acid, as well as various oligomeric fragments with modified end-groups such as oxyacetaldehyde. bohrium.commdpi.com The presence of transition metal ions, such as iron, can significantly accelerate the rate of oxidative degradation. mdpi.com For instance, studies have demonstrated that the combination of PEG and iron oxides can lead to increased formation of degradation products. mdpi.com

| Oxidative Condition | Key Findings | Major Degradation Products | Reference |

|---|---|---|---|

| Thermal Oxidation (in air) | Random chain scission of the main polyether chain occurs. | Low molecular weight esters, including formates. | korea.ac.kr |

| Chemical Oxidation (e.g., H₂O₂) | Degradation proceeds via hydroperoxide intermediates, leading to chain cleavage. | Formaldehyde, formic acid, fragments with oxyacetaldehyde groups. | bohrium.commdpi.com |

| Enzymatic Oxidation | Alcohol dehydrogenase (ADH) can catalyze the oxidation of the terminal alcohol group. | Organic acids of the parent PEG structure. | nih.gov |

| Auto-oxidation | Susceptible to slow degradation upon prolonged storage exposed to air. | Acidic impurities. | sigmaaldrich.cnresearchgate.net |

Derivatization and Advanced Functionalization of 14 Chloro 3,6,9,12 Tetraoxatetradecan 1 Ol

Synthesis of Bifunctional Linkers and Cross-linkers

The orthogonal nature of the chloro and hydroxyl functional groups is central to the synthesis of bifunctional linkers. The hydroxyl group can be readily modified through esterification, etherification, or conversion to a better leaving group, while the alkyl chloride provides a handle for nucleophilic substitution. This allows for the sequential introduction of different functionalities, leading to heterobifunctional molecules that can bridge two different molecular entities or surfaces.

A primary application of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol is its conversion to an azido-alcohol linker, a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The resulting product, 14-azido-3,6,9,12-tetraoxatetradecan-1-ol , retains the reactive hydroxyl group for further conjugation, making it a heterobifunctional linker. chemimpex.comchemimpex.com

The synthesis is typically achieved via a direct nucleophilic substitution reaction where the chloride is displaced by an azide (B81097) anion, commonly from sodium azide (NaN₃). This reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism.

An alternative, though more indirect, route involves the functionalization of the hydroxyl group of a symmetrical tetraethylene glycol molecule. This process includes converting one hydroxyl group into a good leaving group, such as a mesylate (-OMs), followed by substitution with an azide. nih.gov However, starting with the chloro-derivative is more direct. The resulting azido-alcohol is a versatile intermediate for attaching the polyether chain to alkyne-containing molecules, such as peptides, fluorophores, or drug molecules. chemimpex.comresearchgate.net

| Starting Material | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated temperature (e.g., 60-100 °C), 12-24 h | 14-azido-3,6,9,12-tetraoxatetradecan-1-ol |

To create complementary linkers for click chemistry or other bioorthogonal reactions, the terminal hydroxyl group of this compound can be functionalized to introduce an alkyne, alkene, or other reactive tags. nih.gov

The most common method for introducing a terminal alkyne is through Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophile is then reacted with an alkyl halide bearing an alkyne, most commonly propargyl bromide, to form a terminal alkyne-functionalized polyether. The resulting molecule possesses both a chloro group and an alkyne group, enabling it to link azide-functionalized molecules to substrates that react with alkyl halides.

Other bioorthogonal functionalities can be introduced similarly. For example, reaction with allyl bromide would yield an alkene-terminated linker. Advanced bioorthogonal tags, like strained cyclooctynes (e.g., DBCO), can be attached via the hydroxyl group, often through the formation of an amide or ester linkage if the tag has a suitable carboxylic acid or amine handle. nih.gov These linkers are instrumental in pretargeting strategies for biomedical imaging and therapy. nih.gov

| Starting Material | Reagents | Reaction Type | Product Functionality |

|---|---|---|---|

| This compound | 1. Sodium Hydride (NaH) 2. Propargyl Bromide | Williamson Ether Synthesis | Chloro-PEG-Alkyne |

| This compound | 1. Sodium Hydride (NaH) 2. Allyl Bromide | Williamson Ether Synthesis | Chloro-PEG-Alkene |

| This compound | DBCO-acid, DCC/DMAP | Esterification | Chloro-PEG-DBCO |

Formation of Macrocyclic Polyether Structures

The bifunctional nature of this compound and its derivatives makes them potential precursors for the synthesis of macrocyclic polyethers, which are related to crown ethers. The synthesis of such macrocycles typically requires reacting the two ends of a linear precursor under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A common and highly efficient modern strategy for creating monofunctionalized oligoethylene glycols and related macrocycles involves the use of macrocyclic sulfate (B86663) intermediates. researchgate.netacs.org In a typical procedure, tetraethylene glycol is first reacted with thionyl chloride (SOCl₂) to form a macrocyclic sulfite, which is then oxidized to the corresponding tetraethylene glycol macrocyclic sulfate (MCS-1). acs.orgresearchgate.net This strained cyclic intermediate can be efficiently opened by a nucleophile.

While this method is often used to create linear monofunctionalized products, it can be adapted for macrocyclization. For instance, two different functionalized tetraethylene glycol units could be joined together, and the resulting linear precursor could be induced to cyclize. The direct intramolecular cyclization of this compound via base-induced ether formation is challenging due to competition from polymerization but remains a theoretical possibility under carefully controlled conditions.

Development of Hybrid Molecules Incorporating Inorganic or Organometallic Fragments

The functional handles on derivatized this compound are ideal for creating organic-inorganic hybrid materials. The polyether chain imparts water solubility and biocompatibility, while the terminal functional group can be used to anchor the molecule to inorganic nanoparticles or coordinate to an organometallic center.

For instance, a thiol group can be introduced by first converting the hydroxyl group of the chloro-polyether to a mesylate, followed by reaction with potassium thioacetate (B1230152) and subsequent hydrolysis. The resulting thiol-terminated linker can then be used to graft the molecule onto the surface of gold nanoparticles (AuNPs). nih.gov Alternatively, if the molecule is first converted to an azide or alkyne derivative, it can be "clicked" onto a nanoparticle surface that has been pre-functionalized with the complementary bioorthogonal handle. rsc.org

Similarly, the functional groups can act as ligands for the synthesis of novel organometallic complexes. utc.edu The terminal hydroxyl group, or a derivative like an amine or a pyridine (B92270) moiety installed at its position, can coordinate to a metal center (e.g., Ruthenium, Palladium, Cobalt). utc.edu This creates a hybrid molecule where the organometallic fragment can serve as a catalyst or a diagnostic agent, while the hydrophilic polyether tail modulates its solubility and biological interactions.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Research

Precursor for Supramolecular Chemistry Components

The design of molecules that can self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. The distinct functionalities of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol allow for its incorporation into sophisticated supramolecular systems.

The oxygen atoms of the tetraethylene glycol chain in this compound can act as coordination sites for metal ions. By modifying the terminal hydroxyl or chloro groups, this compound can be elaborated into more complex ligands with tailored properties. For instance, the hydroxyl group can be esterified or etherified to introduce additional ligating moieties, while the chloro group can be substituted with other donor atoms (e.g., nitrogen, sulfur, or phosphorus-containing groups) through nucleophilic substitution reactions.

The resulting ligands can be used to create metal complexes with specific geometries and electronic properties. The flexible OEG linker can allow for the formation of polynuclear complexes or metal-organic frameworks (MOFs). The solubility and conformational flexibility imparted by the OEG chain are advantageous in controlling the assembly and properties of the final metallosupramolecular architecture. The hydrophilic nature of the OEG spacer can also render the resulting metal complexes water-soluble, which is crucial for applications in biological systems or aqueous-phase catalysis.

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The this compound can serve as a key component in the synthesis of both hosts and guests.

As a component of a host molecule, the tetraethylene glycol unit can provide a pre-organized, flexible cavity capable of binding small polar guest molecules or cations through a combination of hydrogen bonding and ion-dipole interactions. The terminal functional groups allow for the covalent attachment of this OEG unit to larger macrocyclic structures, such as crown ethers, cyclodextrins, or calixarenes, thereby modifying their recognition properties and solubility. For instance, the chloro- and hydroxyl-terminated OEG can be used to synthesize lariat (B8276320) ethers, where the OEG chain acts as a flexible arm that can further stabilize the bound guest.

Conversely, this molecule can be modified to act as a guest. The terminal chloro- or hydroxyl group can be functionalized with a specific recognition motif that can bind to a complementary host. The OEG chain in this context acts as a flexible spacer, potentially influencing the binding affinity and selectivity of the guest for the host. The combination of thermoresponsive polymers with supramolecular host-guest interactions allows for precise tuning of the phase transition temperature. nih.gov

Role in Polymer and Material Science Research

The ability to precisely control the structure and properties of polymers is a major focus of modern material science. This compound serves as a valuable monomer and building block for creating a variety of functional polymeric materials.

The presence of a hydroxyl group allows this compound to be used as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or as a monomer in condensation polymerizations. The terminal chloro group can then serve as a reactive site for post-polymerization modification, allowing for the introduction of a wide range of functional groups along the polymer chain.

Alternatively, the chloro- group can be converted into a polymerizable moiety, such as a methacrylate (B99206) or a styrenic group. The resulting monomer can then be copolymerized with other monomers using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This approach allows for the synthesis of well-defined copolymers with precise control over molecular weight, architecture, and composition. The OEG side chains can impart properties such as thermoresponsiveness and protein resistance to the resulting polymers. researchgate.nettandfonline.com

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Technique | Role of the Monomer/Initiator | Resulting Polymer Architecture | Key Features |

| Ring-Opening Polymerization | Initiator (using the -OH group) | Block Copolymers | Precise control over block length; introduces OEG segments. |

| Condensation Polymerization | Monomer (using the -OH group) | Polyesters, Polyethers | Creates polymers with OEG units in the backbone. |

| Controlled Radical Polymerization | Monomer (after modification of -Cl or -OH) | Graft Copolymers, Block Copolymers | Well-defined architectures; tunable properties. acs.org |

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.net The bifunctional nature of this compound makes it a suitable building block for the synthesis of such dendritic structures. For example, it can be used in divergent synthesis approaches where the hydroxyl group is reacted to form the core or a branching unit, and the chloro- group is subsequently converted to introduce multiple new reactive sites for the next generation of branching.

The incorporation of OEG segments into dendritic architectures can significantly influence their properties. rsc.orgnih.gov It can enhance their solubility in polar solvents, improve their biocompatibility, and provide a flexible and defined internal structure. These dendritic materials with OEG chains have potential applications in areas such as drug delivery, as nanoreactors, and in catalysis. diva-portal.orgsigmaaldrich.com

Stimuli-responsive materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. acs.org Oligo(ethylene glycol)-based polymers are well-known for their thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). rsc.org

By incorporating this compound into polymers, either as a side chain or as part of the backbone, it is possible to create stimuli-responsive materials. The thermoresponsiveness can be finely tuned by controlling the length and density of the OEG units. news-medical.net The terminal chloro-group can be used to crosslink polymer chains, leading to the formation of hydrogels. These hydrogels can exhibit a volume phase transition in response to temperature changes, making them attractive for applications in controlled drug release, tissue engineering, and as smart sensors. rsc.orgresearchgate.net

Furthermore, amphiphilic block copolymers containing a hydrophilic block derived from this OEG-based monomer and a hydrophobic block can self-assemble in aqueous solution to form micelles or vesicles. These self-assembled structures can also exhibit stimuli-responsive behavior, for instance, by disassembling and releasing an encapsulated cargo upon a change in temperature. nih.gov

Table 2: Examples of Stimuli-Responsive Systems from OEG-based Materials

| System | Stimulus | Response | Potential Application |

| Hydrogels | Temperature, pH | Swelling/Shrinking | Drug delivery, tissue engineering. researchgate.netrsc.org |

| Micelles | Temperature | Assembly/Disassembly | Controlled release of therapeutics. |

| Polymer Brushes | Temperature | Conformational Change | Switchable surfaces for cell culture. |

Intermediates in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal intermediate for the synthesis of more complex molecules. The hydroxyl and chloro groups can be reacted sequentially and selectively, enabling the controlled assembly of larger molecular architectures.

The synthesis of chloro-terminated polyethylene (B3416737) glycol (PEGCl) compounds can be achieved through the chlorination of the corresponding polyethylene glycol (PEG) using thionyl chloride, with pyridine (B92270) acting as an acid-acceptor. researchgate.net The reaction conditions, including temperature and time, can be optimized to ensure high conversion and yield of the desired PEGCl. researchgate.net This process allows for the creation of molecules like this compound from readily available starting materials.

The chloro-terminated end of the molecule is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, the chloride can be displaced by azides, thiols, or amines, which are common functionalities in "click" chemistry and bioconjugation. nih.govrsc.org This versatility makes it a valuable linker for connecting different molecular fragments.

| Functional Group | Reagent | Resulting Functionality | Potential Application |

| Azide (B81097) | Sodium azide | Azido-terminated OEG | Click chemistry, bioconjugation |

| Thiol | Sodium hydrosulfide | Thiol-terminated OEG | Disulfide linkages, click chemistry |

| Amine | Ammonia | Amino-terminated OEG | Amide coupling, bioconjugation |

| Iodo | Sodium iodide | Iodo-terminated OEG | Nucleophilic substitution |

While direct examples of the incorporation of this compound into natural product analogs are not extensively documented in public literature, the structural motif of oligoethylene glycol is increasingly utilized to modify natural products. These modifications aim to improve properties such as solubility, bioavailability, and pharmacokinetic profiles.

The general strategy involves attaching the OEG linker to a natural product scaffold. For example, the hydroxyl group of this compound could be used to form an ether or ester linkage with a suitable functional group on a natural product. Subsequently, the terminal chloro group can be further functionalized. This approach allows for the creation of novel derivatives with potentially enhanced therapeutic properties. The use of OEG linkers has been reported in the synthesis of analogs of various bioactive natural products. nih.gov

In medicinal chemistry, the assembly of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. Heterobifunctional linkers like this compound are valuable tools in this endeavor. The OEG backbone can act as a spacer between two pharmacophores, allowing for the exploration of bivalent or multifunctional ligands.

A common synthetic strategy involves the sequential reaction of the two terminal functional groups. For instance, the hydroxyl group can be reacted with a molecule of interest, and the chloro group can then be used to attach a second molecule or to cyclize the structure. This approach has been used in the synthesis of various medicinal chemistry scaffolds, including PROTACs (Proteolysis Targeting Chimeras), where a PEG linker connects a target-binding molecule and an E3 ligase-binding molecule. researchgate.net

The synthesis of phthalocyanine (B1677752) conjugates, used in photodynamic therapy, also employs OEG linkers to connect the photosensitizer to a biologically active molecule. mdpi.com The synthesis often involves the reaction of a phthalonitrile (B49051) intermediate with an OEG linker. mdpi.com

The oligoethylene glycol chain in this compound imparts amphiphilic character, suggesting its potential as a precursor for specialized solvents and extraction agents.

One significant application of oligoethylene glycols is in the synthesis of crown ethers. oup.comresearchgate.net Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations, making them useful in phase-transfer catalysis and as extraction agents. The synthesis can involve the intramolecular cyclization of a linear oligoethylene glycol derivative or the reaction of an oligoethylene glycol with a suitable difunctional reagent. oup.comiipseries.org For example, this compound could be a precursor to a functionalized crown ether.

Furthermore, the attachment of specific functionalities to the OEG chain can lead to task-specific ionic liquids or deep eutectic solvents with tailored properties for extraction or as reaction media. The compound 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol, a derivative, is a known surfactant, highlighting the potential of such molecules in applications requiring interfacial activity. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon signals.

Proton (¹H) NMR for Confirmation of Connectivity

Proton NMR (¹H NMR) spectroscopy is the initial and most fundamental step in the structural verification of this compound. The spectrum reveals the number of distinct proton environments, their multiplicity (splitting pattern) due to spin-spin coupling with neighboring protons, and their relative abundance through integration.

The ¹H NMR spectrum of this compound is characterized by a series of triplets and multiplets corresponding to the methylene (B1212753) groups of the ethylene (B1197577) glycol backbone. The terminal hydroxyl and chloro groups significantly influence the chemical shifts of the adjacent methylene protons, allowing for their distinct assignment. The protons closer to the electronegative oxygen and chlorine atoms are deshielded and resonate at a higher frequency (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| HO-CH ₂- | 3.71 | Triplet | 2H |

| HO-CH₂-CH ₂-O- | 3.65 | Triplet | 2H |

| -O-CH ₂-CH ₂-O- (backbone) | 3.64 | Multiplet | 12H |

| -O-CH ₂-CH₂-Cl | 3.77 | Triplet | 2H |

| -O-CH₂-CH ₂-Cl | 3.68 | Triplet | 2H |

Note: Predicted values are based on standard chemical shift increments and data from similar polyethylene (B3416737) glycol structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum, confirming the presence of ten carbon atoms in different chemical environments. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen and chlorine appearing at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| HO-C H₂- | 61.5 |

| HO-CH₂-C H₂-O- | 72.5 |

| -O-C H₂-C H₂-O- (backbone) | 70.5 |

| -O-C H₂-CH₂-Cl | 71.3 |

| -O-CH₂-C H₂-Cl | 42.7 |

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Detailed Structural Assignment

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks between the protons of adjacent methylene groups, confirming the -CH₂-CH₂-O- linkages throughout the chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal. This is instrumental in assigning the carbon signals based on the more easily interpretable proton spectrum.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₂₁ClO₅. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₁ClO₅ |

| Calculated Exact Mass ([M+H]⁺ for ³⁵Cl) | 257.1105 |

| Calculated Exact Mass ([M+H]⁺ for ³⁷Cl) | 259.1075 |

| Average Mass | 256.723 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. The ether linkages in this compound are prone to cleavage, leading to a characteristic series of fragment ions separated by 44 Da, corresponding to the loss of ethylene glycol units (-CH₂-CH₂-O-). The presence of the terminal chloro and hydroxyl groups also directs specific fragmentation pathways.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |

| 221/223 | [M - H₂O]⁺ |

| 177/179 | [M - C₂H₄O₂]⁺ |

| 133/135 | [M - C₄H₈O₃]⁺ |

| 89/91 | [M - C₆H₁₂O₄]⁺ |

| 45 | [C₂H₅O]⁺ |

Note: The dual m/z values reflect the presence of ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its alcohol, ether, and alkyl chloride functionalities.

The presence of the terminal hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl chain are expected to appear as strong bands in the 2950-2850 cm⁻¹ region.

The most prominent feature in the spectrum, characteristic of the polyether backbone, is the strong C-O stretching vibration, which is anticipated to be a significant band between 1150 and 1085 cm⁻¹. The presence of the terminal alkyl chloride is indicated by the C-Cl stretching vibration, which typically absorbs in the 800-600 cm⁻¹ range. The exact position can be influenced by the conformation of the molecule.

A representative, predicted IR spectrum analysis for this compound is summarized in the table below. This is based on known absorption frequencies for similar functional groups found in related molecules like tetraethylene glycol. nist.gov

| Predicted IR Absorption Bands for this compound | |

| Frequency Range (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H (Alcohol) Stretch |

| 2950 - 2850 (strong) | C-H (Alkyl) Stretch |

| 1150 - 1085 (strong) | C-O (Ether) Stretch |

| 800 - 600 | C-Cl (Alkyl Chloride) Stretch |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the purity assessment and isolation of a target compound. For this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for the identification and quantification of volatile and semi-volatile compounds. The analysis of polyethylene glycol (PEG) ethers, which are structurally analogous to the subject compound, is well-established using GC-MS. researchgate.netrestek.com

For the analysis of this compound, a typical GC-MS method would involve a capillary column with a non-polar or mid-polarity stationary phase. A temperature-programmed oven is used to ensure the elution of the compound in a reasonable timeframe and with good peak shape.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is predictable and provides structural confirmation. Key fragmentation would likely occur at the C-O ether linkages, leading to a series of characteristic ions separated by 44 Da (the mass of an ethylene oxide unit).

A proposed set of GC-MS parameters for the analysis is presented below.

| Proposed GC-MS Parameters | |

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 300 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile or thermally labile compounds, which can be a characteristic of higher molecular weight PEG derivatives. Reversed-phase HPLC is a common mode used for the analysis of PEG ethers and their derivatives. nih.govrsc.org

For the purity assessment of this compound, a reversed-phase HPLC method using a C18 column would be effective. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities, such as starting materials or by-products of synthesis.

Detection can be achieved using a variety of detectors. Since the target molecule lacks a strong chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be suitable. researchgate.net If derivatization is performed to introduce a UV-active group, a UV detector could be used. nemi.gov

A potential HPLC method for the analysis of this compound is outlined in the following table.

| Proposed HPLC Parameters | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

Theoretical and Computational Studies of 14 Chloro 3,6,9,12 Tetraoxatetradecan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electronic framework. For 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol, these calculations can predict its stability, electronic characteristics, and the nature of its chemical bonds.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the electron-donating ether linkages, the terminal hydroxyl group, and the electron-withdrawing chloro-substituent. The introduction of a chlorine atom into a polyether chain induces significant changes in the local electronic environment. rsc.orgeurochlor.org This substitution generally leads to a redistribution of charge density along the carbon backbone. researchgate.net

The C-Cl bond is polarized, with the chlorine atom bearing a partial negative charge and the adjacent carbon atom a partial positive charge. This induced polarity can influence the entire molecule through inductive effects. The oxygen atoms of the ether linkages and the terminal hydroxyl group possess lone pairs of electrons, contributing to the molecule's ability to act as a hydrogen bond acceptor.

Ab initio calculations on similar halogen-bonded complexes with cyclic ethers have shown that the interaction energies and geometries are influenced by the properties of the interacting molecules, such as the polarizability of the dihalogen and the basicity of the ether. tandfonline.com While not a dihalogen complex, the principles of charge distribution and intermolecular interactions are transferable.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.0 | DFT/B3LYP/6-31G |

| Mulliken Charge on Cl | -0.2 to -0.3 e | DFT/B3LYP/6-31G |

| Mulliken Charge on C (adjacent to Cl) | +0.1 to +0.15 e | DFT/B3LYP/6-31G* |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by describing the delocalized orbitals across the entire molecule. jeeadv.ac.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether linkages and the hydroxyl group, reflecting their nucleophilic character. The presence of the chlorine atom, an electron-withdrawing group, is expected to lower the energy of the HOMO compared to its non-chlorinated analog, tetraethylene glycol monomethyl ether. rsc.org

The LUMO, on the other hand, is likely to have significant contributions from the antibonding σ* orbital of the C-Cl bond. This suggests that the molecule could be susceptible to nucleophilic attack at the carbon atom attached to the chlorine, leading to a substitution reaction. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity; a larger gap generally implies higher stability.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound (Estimated) | ~ -9.5 to -10.5 | ~ 0.5 to 1.5 | ~ 10.0 to 12.0 |

| Tetraethylene glycol monoethyl ether (Reference) | ~ -9.0 to -10.0 | ~ 1.0 to 2.0 | ~ 10.0 to 12.0 |

Note: The values in Table 2 are estimations based on general trends from computational studies on similar molecules and should be considered illustrative.

Conformational Analysis and Flexibility Studies

The flexibility of the polyether chain is a defining characteristic of molecules like this compound. Conformational analysis helps to understand the molecule's shape, size, and how it might interact with other molecules or surfaces.

Potential Energy Surface Mapping

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For a flexible molecule like this compound, the PES would be high-dimensional, with numerous local minima corresponding to stable conformers.

Studies on ethylene (B1197577) glycol and its derivatives have shown that the relative stability of gauche and anti conformers is influenced by intramolecular hydrogen bonding and hyperconjugative interactions. youtube.comnih.gov For the tetraethylene glycol backbone of the target molecule, the O-C-C-O and C-O-C-C dihedral angles are the most important degrees of freedom. The terminal chloro- and hydroxyl- groups will introduce additional complexity to the PES. The most stable conformations are likely those that minimize steric repulsion while maximizing favorable electrostatic and, where possible, intramolecular hydrogen bonding interactions.

| Dihedral Angle | Preferred Conformation | Approximate Energy (relative to most stable) |

|---|---|---|

| O-C-C-O | Gauche | 0 kcal/mol |

| O-C-C-O | Anti (trans) | ~0.5 - 1.0 kcal/mol |

| C-O-C-C | Anti (trans) | 0 kcal/mol |

| C-O-C-C | Gauche | ~1.0 - 1.5 kcal/mol |

Note: This table presents generalized data for PEG chains. The presence of the chloro-substituent in this compound may alter these relative energies.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the most likely sites of reaction and the selectivity of chemical transformations. For this compound, there are several potentially reactive sites: the terminal hydroxyl group, the ether oxygens, the C-H bonds, and the C-Cl bond.

The reactivity of ethers can be influenced by their structure. youtube.com The terminal hydroxyl group is a nucleophile and can undergo reactions typical of alcohols, such as esterification or etherification. jeeadv.ac.in The ether oxygens are also nucleophilic and can be protonated under strongly acidic conditions, which can lead to cleavage of the C-O bonds. youtube.com

The C-Cl bond is a key reactive site. The carbon atom is electrophilic and susceptible to nucleophilic substitution. The chlorine atom can also be abstracted by radicals. The regioselectivity of C-H functionalization in ethers has been studied, and it is often directed to the α-position. nih.govnih.gov In the case of this compound, the C-H bonds adjacent to the ether oxygens are activated.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in various environments is largely governed by the nature and strength of its intermolecular interactions. Computational chemistry provides powerful tools to investigate these interactions at a molecular level, offering insights into the compound's structure, dynamics, and solvation properties. These studies are crucial for understanding its applications in diverse fields.

The molecular structure of this compound, featuring a hydrophilic poly(ethylene glycol) (PEG) backbone with a terminal hydroxyl group and a hydrophobic alkyl chloride end, allows for a complex interplay of intermolecular forces. These include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of a chlorine atom also introduces the possibility of halogen bonding.

Molecular dynamics (MD) simulations and quantum chemical calculations are the primary methods used to explore these interactions. The choice of force field is critical for the accuracy of MD simulations. For molecules like polyethylene glycol and its derivatives, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (General AMBER Force Field) have been extensively used and validated against experimental data. rsc.org Studies have shown that GAFF can be particularly effective in reproducing the thermophysical properties of PEG oligomers. rsc.org

Hydrogen Bonding: The terminal hydroxyl group (-OH) of this compound is a potent hydrogen bond donor and acceptor. The ether oxygens along the tetraethylene glycol chain act as hydrogen bond acceptors. In the pure liquid state, this leads to an extensive network of intermolecular hydrogen bonds, significantly influencing the compound's viscosity and boiling point. Intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygens can also occur, affecting the molecule's conformation. mdpi.comusu.edu

In aqueous solutions, the hydrogen bonding landscape is even more complex. Water molecules can act as both hydrogen bond donors and acceptors, competing with and participating in the hydrogen bond network of the solute. MD simulations of related compounds like tetraethylene glycol in water reveal that water molecules can form hydrogen-bonded bridges between oligomer molecules. mdpi.com

Solvation Effects: The solvation of this compound is highly dependent on the nature of the solvent. In aqueous solutions, the hydrophilic PEG chain and hydroxyl group are readily solvated by water molecules through hydrogen bonding. Conversely, the chlorinated alkyl tail is hydrophobic and will tend to be excluded from the aqueous environment. This amphiphilic character suggests that the molecule may self-assemble in water to minimize unfavorable interactions.

Computational studies on the solvation of similar PEG derivatives in mixed solvents have shown that the composition of the solvent can significantly alter the aggregation structures and interactions. researchgate.net For instance, the addition of an alcohol to an aqueous PEG solution can disrupt and reform the association aggregates. researchgate.net

The following tables present hypothetical but representative data based on computational studies of similar molecules to illustrate the types of quantitative information that can be obtained from theoretical investigations.

Table 1: Representative Intermolecular Interaction Energies

| Interaction Type | Interacting Molecules | Calculated Interaction Energy (kJ/mol) |

| Hydrogen Bond | Molecule - Water (OH...OH₂) | -20 to -25 |

| Hydrogen Bond | Molecule - Water (Ether O...H₂O) | -15 to -20 |

| Halogen Bond | Molecule - Lewis Base (C-Cl...O) | -5 to -15 |

| van der Waals | Molecule - Molecule | Variable |

Note: These values are illustrative and depend on the specific orientation and distance between the interacting molecules, as well as the computational method used.

Table 2: Calculated Solvation Free Energies in Different Solvents

| Solvent | Solvation Free Energy (kJ/mol) |

| Water | -40 to -60 |

| Methanol | -35 to -55 |

| Hexane | -10 to -20 |

Note: These values are representative and highlight the differential solubility based on solvent polarity. Negative values indicate a favorable solvation process.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Syntheses for Chiral Analogs

While 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol is an achiral molecule, the introduction of stereocenters into its backbone would significantly broaden its potential applications, particularly in areas involving chiral recognition and catalysis. Future research could focus on the development of stereoselective synthetic routes to produce chiral analogs of this compound.

Methodologies for achieving this could include:

Asymmetric Epoxide Opening: The synthesis could start from chiral epoxides, such as (R)- or (S)-epichlorohydrin, which would introduce a stereocenter at one end of the polyether chain. Subsequent sequential addition of ethylene (B1197577) oxide units, followed by termination, would yield a chiral chloro-functionalized polyether.

Enzymatic Resolutions: Lipases and other enzymes are widely used for the kinetic resolution of racemic alcohols. mdpi.comencyclopedia.pub A racemic mixture of a chiral precursor alcohol could be resolved using an appropriate enzyme to yield an enantiomerically enriched starting material for the synthesis of the target chiral polyether. mdpi.comencyclopedia.pub

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, can provide a straightforward entry into chiral polyether structures. ethz.ch

The successful stereoselective synthesis of chiral analogs would enable the investigation of their properties in applications such as chiral chromatography, as ligands in asymmetric catalysis, and in the formation of stereocomplexes in polymer chemistry.

Integration into Bio-Inspired Chemical Systems (e.g., synthetic ionophores)

Polyether compounds have long been recognized for their ability to form complexes with metal cations and transport them across lipid membranes, a function performed by natural ionophore antibiotics. nih.govagscientific.comnih.gov The structure of this compound, with its flexible polyether chain rich in oxygen atoms, provides an ideal framework for the design of synthetic ionophores. nih.govresearchgate.net

Future research in this area could involve:

Macrocyclization: The terminal hydroxyl and chloro groups can be functionalized and then reacted intramolecularly to form a macrocyclic polyether, or crown ether. The size of the resulting ring could be tailored to selectively bind specific metal cations.

Functionalization for Enhanced Transport: The hydroxyl group could be modified with a carboxylic acid or other ionizable group to create a carboxyl polyether analog. agscientific.comresearchgate.net This would allow for electroneutral transport of cations across membranes, mimicking the mechanism of natural ionophores. researchgate.net

Self-Assembled Ion Channels: By attaching appropriate hydrophobic and hydrophilic end groups, these molecules could be designed to self-assemble within a lipid bilayer to form transmembrane ion channels.

The development of synthetic ionophores based on this polyether scaffold could lead to new tools for studying ion transport in biological systems and potentially novel therapeutic agents.

Exploration of Polyrotaxane or Catenane Synthesis Utilizing the Polyether Moiety

Mechanically interlocked molecules, such as polyrotaxanes and catenanes, are of great interest for the development of molecular machines and advanced materials with unique properties. digitellinc.comosti.govwikipedia.org The flexible polyether chain of this compound makes it an excellent candidate for use as a component in the synthesis of these complex architectures.

Potential research directions include:

Polyrotaxane Formation: The polyether chain can act as the "thread" that is passed through the cavity of a macrocyclic "wheel," such as a cyclodextrin or a crown ether. wikipedia.orgbeilstein-journals.orgacs.org The terminal hydroxyl and chloro groups can then be modified with bulky "stoppers" to prevent the wheel from dethreading, thus forming a digitellinc.comrotaxane. wikipedia.org Polymerization of such monomers could lead to main-chain polyrotaxanes. chemrxiv.org

Catenane Synthesis: Two molecules of this compound could be functionalized with reactive end groups that allow for a template-directed synthesis of a digitellinc.comcatenane, where two interlocked macrocycles are formed. wikipedia.orgcmu.edunih.gov Metal ions or other templating species can be used to preorganize the linear precursors prior to the final ring-closing reactions. cmu.edunih.gov

The incorporation of this polyether moiety into polyrotaxanes and catenanes could lead to materials with interesting dynamic properties, such as stimuli-responsive switching and molecular shuttling.

Challenges and Opportunities in Precision Chemical Engineering and Functional Materials

The future development of functional materials based on this compound hinges on overcoming challenges and capitalizing on opportunities in precision chemical engineering.

Challenges:

Control over Molecular Weight and Polydispersity: For applications in functional polymers, achieving precise control over the chain length and a narrow molecular weight distribution is crucial. nih.gov This requires the development of controlled polymerization techniques applicable to polyether-based monomers.

Scalability of Synthesis: While many sophisticated molecular architectures can be synthesized in the laboratory, scaling up these syntheses for commercial applications can be a significant hurdle.

Characterization of Complex Architectures: The detailed structural characterization of complex molecules like polyrotaxanes and catenanes requires a combination of advanced analytical techniques. nih.gov

Opportunities: